molecular formula C5H6IN3 B8292990 5-Iodo-4-methyl-1-vinyl-1H-[1,2,3]triazole

5-Iodo-4-methyl-1-vinyl-1H-[1,2,3]triazole

Cat. No.: B8292990
M. Wt: 235.03 g/mol
InChI Key: MYDVKWZTMKNQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-methyl-1-vinyl-1H-[1,2,3]triazole is a useful research compound. Its molecular formula is C5H6IN3 and its molecular weight is 235.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

1-ethenyl-5-iodo-4-methyltriazole

InChI

InChI=1S/C5H6IN3/c1-3-9-5(6)4(2)7-8-9/h3H,1H2,2H3

InChI Key

MYDVKWZTMKNQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=N1)C=C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−78° C.) solution of the triazole from preparation 59 (3.0 g, 12.4 mmol) in tetrahydrofuran (70 mL), under an atmosphere of nitrogen, was added n-butyllithium (2.5M in hexane, 5.5 ml, 14 mmol, 1.1 eq.) at such a rate as to maintain the temperature below −70° C. The resulting yellow solution was stirred at −78° C. for 2 hr before adding a solution of iodine (3.47 g, 13.7 mmol, 1.1 eq.) in tetrahydrofuran (10 mL). The resulting mixture was allowed to slowly warm to room temperature over 2 hr before concentrating the mixture by evaporation under reduced pressure. The residue was partition between tert-butyl methyl ether (150 mL) and a mixture of aqueous sodium hydrogen carbonate (1M, 50 mL) and aqueous sodium sulphite (1M, 100 ml). The organic phase was washed with saturated brine (20 mL) and dried over sodium sulphate. The resulting mixture was filtered and the filtrate concentrated under reduced pressure to give an orange solid. The crude solid was purified by chromatography on silica gel (100 g) eluting with a gradient of ethyl acetate in heptane (10:90 to 50:50) to give the title compound as a white solid (1.6 g, 55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
59
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
55%

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